3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Overview
Description
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene ring substituted with a chlorine atom, an ethoxy group, and a methoxy group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Chlorination: The benzothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzothiophene is coupled with an amine derivative to form the amide linkage.
Esterification: The final step involves the esterification of the amide with 4-ethoxy-3-methoxyphenylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetylphenylpropanoic acid
- 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}methoxyphenylpropanoic acid
Uniqueness
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl ring enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S/c1-3-28-15-9-8-12(10-16(15)27-2)14(11-18(24)25)23-21(26)20-19(22)13-6-4-5-7-17(13)29-20/h4-10,14H,3,11H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGMZJCVRVRARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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